![molecular formula C5H4ClF3N2 B171567 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 161038-55-7](/img/structure/B171567.png)
3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CMPT) is a heterocyclic compound and a member of the pyrazole family. It is a colorless, odorless solid that is soluble in both organic solvents and water and has a melting point of 159-161 °C. CMPT has a wide range of applications in the fields of science and technology, including synthesis, drug discovery, and catalysis. It is also used in the production of various drugs and in the development of new drugs.
Scientific Research Applications
Antimicrobial Applications
A significant application of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives lies in their antimicrobial activity. Almeida da Silva et al. (2008) synthesized a series of compounds demonstrating potent activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, a frontline antitubercular drug. These compounds, particularly 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole, exhibited notable inhibitory effects on mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Almeida da Silva et al., 2008). Similarly, Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives with significant antimicrobial and antioxidant properties. These compounds showed a broad spectrum of antimicrobial activities and were identified as potential inhibitors for the E. coli MurB enzyme, indicating their utility in addressing bacterial resistance (Bhat et al., 2016).
Herbicidal Applications
Zhou Yu (2002) reported on the synthesis of a key intermediate for herbicides, emphasizing the role of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole in the development of agrochemicals. The study showcased a method yielding a compound through oxidation and hydrolysis processes, which is critical for producing effective herbicides (Zhou Yu, 2002).
Material Applications
The functionalization of pyrazole derivatives also extends to material science, particularly in improving lithium-ion battery electrolytes. Aspern et al. (2020) synthesized a methylated pyrazole derivative aimed at high voltage lithium-ion batteries (LIBs) application. This additive showed promising results in improving the cycling performance of LIBs, highlighting the potential of pyrazole derivatives in enhancing energy storage systems (Aspern et al., 2020).
Mechanism of Action
Target of Action
It’s known to be a chemical transformation product , suggesting it may interact with various biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole is currently lacking . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
properties
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYYODSLSAZNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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